S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate: is an organic compound with the molecular formula C11H20O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate typically involves the reaction of 2,6-dimethyl-4-oxoheptan-3-yl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers, amides, and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also used as a model compound to investigate the mechanisms of thioesterase enzymes .
Medicine: It is used as a starting material for the synthesis of bioactive molecules with potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate involves its interaction with nucleophiles. The thioester group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. The carbonyl group in the compound can also participate in nucleophilic addition reactions, further expanding its reactivity profile .
Vergleich Mit ähnlichen Verbindungen
S-(2-(Diisopropylamino)ethyl)ethanethioate: This compound is a mimic for the V-type nerve agent VX and shares a similar thioester structure.
S-Propyl ethanethioate: Another thioester with a simpler structure, used in various synthetic applications.
Uniqueness: S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate is unique due to its specific substitution pattern on the heptan-3-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying thioester chemistry and for use in various synthetic applications .
Eigenschaften
CAS-Nummer |
64549-22-0 |
---|---|
Molekularformel |
C11H20O2S |
Molekulargewicht |
216.34 g/mol |
IUPAC-Name |
S-(2,6-dimethyl-4-oxoheptan-3-yl) ethanethioate |
InChI |
InChI=1S/C11H20O2S/c1-7(2)6-10(13)11(8(3)4)14-9(5)12/h7-8,11H,6H2,1-5H3 |
InChI-Schlüssel |
AYALGVJUVIIPLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C(C(C)C)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.